5-methyl-7,8-dihydro-6H-cyclopenta[e][1,2,3,4]tetraazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-7,8-dihydro-6H-cyclopenta[e][1,2,3,4]tetraazolo[1,5-a]pyrimidine is a heterocyclic compound with a complex structure that includes a cyclopentane ring fused with a tetraazolo and pyrimidine ring system.
Preparation Methods
The synthesis of 5-methyl-7,8-dihydro-6H-cyclopenta[e][1,2,3,4]tetraazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific conditions. For instance, the reaction of 4-amino-3-mercapto-1,2,4-triazole derivatives with 2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone in refluxing ethanol in the presence of triethylamine as a catalyst, followed by cyclization in refluxing acetic acid, can yield the desired compound .
Chemical Reactions Analysis
5-methyl-7,8-dihydro-6H-cyclopenta[e][1,2,3,4]tetraazolo[1,5-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like manganese triflate (Mn(OTf)2) and tert-butyl hydroperoxide (t-BuOOH) for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has diverse scientific research applications. In chemistry, it is used as a synthetic intermediate for the development of new molecules with potential pharmacological activities. In biology and medicine, it has been explored for its potential as an anticancer, antimicrobial, and antiviral agent . Additionally, it has applications in material science due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-methyl-7,8-dihydro-6H-cyclopenta[e][1,2,3,4]tetraazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s ability to form hydrogen bonds and interact with various receptors makes it a promising candidate for drug development. Its bioactive profile allows it to make specific interactions with different target receptors, influencing various biological processes .
Comparison with Similar Compounds
Similar compounds to 5-methyl-7,8-dihydro-6H-cyclopenta[e][1,2,3,4]tetraazolo[1,5-a]pyrimidine include pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds share structural similarities and have been studied for their potential as CDK2 inhibitors, showing significant cytotoxic activities against various cancer cell lines . The uniqueness of this compound lies in its specific structural configuration and its potential for diverse applications in scientific research.
Properties
IUPAC Name |
7-methyl-1,8,10,11,12-pentazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-5-6-3-2-4-7(6)13-8(9-5)10-11-12-13/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBFIMIFXCJRAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NN=NN2C3=C1CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.